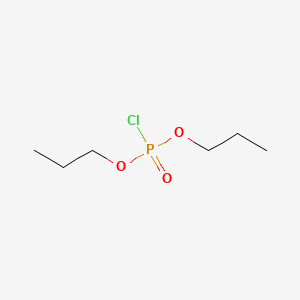

Dipropyl chlorophosphate

描述

Historical Context of Organophosphorus Chemistry

The journey into organophosphorus chemistry began in the early 19th century. researchgate.net Jean Pierre Boudet is credited with the first description of organophosphorus (OP) compounds in the early 1800s, when he produced what he termed "phosphoric ether" from the reaction of alcohol and phosphoric acid. researchgate.net However, the first definitive synthesis of an organophosphorus compound, triethyl phosphate (B84403), was achieved by Franz Anton Voegeli in 1848. researchgate.netscispace.com Another significant milestone was the synthesis of tetraethyl pyrophosphate (TEPP) in 1854 by Philippe de Clermont and Wladimir P. Moshnin. mdpi.comworldscientific.com This compound was later identified as the first organophosphate cholinesterase inhibitor. mdpi.com

The 20th century witnessed a rapid expansion of organophosphorus chemistry, driven in part by the discovery of the potent biological activity of certain organophosphorus compounds in the 1930s in Germany. mdpi.com This led to their development as both insecticides and, tragically, as chemical warfare agents. mdpi.comworldscientific.com The work of Gerhard Schrader at I. G. Farben in the 1930s and 1940s was particularly influential, leading to the synthesis of numerous organophosphorus compounds, including the nerve agents tabun (B1200054) and sarin (B92409). researchgate.networldscientific.com Following World War II, the field of organophosphorus chemistry continued to grow, with applications expanding into materials science, medicinal chemistry, and organic synthesis. nih.govoaepublish.com

Significance of Chlorophosphates as Synthetic Intermediates and Mechanistic Probes

Chlorophosphates, such as dipropyl chlorophosphate, are highly valuable reagents in organic synthesis due to their electrophilic nature. The phosphorus atom in chlorophosphates is susceptible to nucleophilic attack, making them excellent phosphorylating agents. This reactivity allows for the introduction of a phosphate group onto a wide range of molecules, including alcohols, amines, and carboxylates. wikipedia.orgontosight.ai

The phosphorylation of alcohols to form phosphate esters is a particularly common application. wikipedia.org These phosphate esters can then be further transformed into other functional groups. For instance, enol phosphates, formed from the reaction of ketones with a chlorophosphate, can be reduced to alkenes or used in coupling reactions to create substituted alkenes. georganics.sk

Beyond their role as synthetic intermediates, chlorophosphates also serve as mechanistic probes. chemicalprobes.org Their reactions can be studied to understand fundamental principles of reaction mechanisms, such as nucleophilic substitution at phosphorus. The well-defined reactivity of chlorophosphates allows researchers to investigate the electronic and steric effects of substituents on reaction rates and pathways. Furthermore, the development of fluorescent probes incorporating a chlorophosphate moiety has enabled the detection and study of various analytes, including nerve agent simulants. researchgate.netnih.govnih.govresearchgate.net For example, diethyl chlorophosphate (DCP) is often used as a less toxic simulant for the nerve agent sarin in the development of new detection methods. nih.govresearchgate.net

Research Landscape of this compound

This compound is a specific organophosphorus compound that continues to be an active area of research. georganics.sk Its applications are varied, reflecting the broader utility of chlorophosphates in organic synthesis.

One key area of research involves its use in the synthesis of other organophosphorus compounds. For example, it can be used to prepare alkynylphosphonates through reactions with terminal alkynes. bohrium.com It is also a precursor for the synthesis of other reactive phosphorus reagents.

Furthermore, this compound is utilized in the preparation of more complex molecules. For instance, it has been employed in the synthesis of phosphoramidates, which are of interest in medicinal chemistry. researchgate.net The reactivity of this compound allows for the construction of the P-N bond characteristic of these compounds.

The physical and chemical properties of this compound have also been a subject of study. Its spectral data and other physical constants are well-documented, providing a foundation for its use in various chemical applications. nih.govsigmaaldrich.comchemscene.com

Compound Information

| Compound Name |

| This compound |

| Triethyl phosphate |

| Tetraethyl pyrophosphate |

| Tabun |

| Sarin |

| Diethyl chlorophosphate |

| Alkynylphosphonates |

| Phosphoramidates |

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H14ClO3P | nih.govchemscene.com |

| Molecular Weight | 200.60 g/mol | nih.govsigmaaldrich.comchemscene.com |

| CAS Number | 2510-89-6 | nih.govchemscene.com |

| Appearance | Colorless liquid | georganics.sk |

| Refractive Index (n20/D) | 1.417 | sigmaaldrich.com |

| SMILES | CCCOP(Cl)(=O)OCCC | chemscene.com |

| InChI | 1S/C6H14ClO3P/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3 | sigmaaldrich.com |

| InChI Key | GUFGWNUUDBGEGH-UHFFFAOYSA-N | sigmaaldrich.com |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | chemscene.com |

| LogP | 3.1865 | chemscene.com |

| Rotatable Bonds | 6 | chemscene.com |

Structure

3D Structure

属性

IUPAC Name |

1-[chloro(propoxy)phosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClO3P/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWMBNBSQQGLAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOP(=O)(OCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179787 | |

| Record name | Phosphorochloridic acid, dipropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-89-6 | |

| Record name | Phosphorochloridic acid, dipropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorochloridic acid, dipropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Dipropyl Chlorophosphate

Established Synthetic Pathways

The synthesis of dipropyl chlorophosphate can be achieved through several well-documented pathways. These methods are foundational in organophosphorus chemistry and provide reliable routes to the target compound.

Routes from Dialkyl Phosphite (B83602) Precursors

A prominent method for synthesizing dialkyl chlorophosphates, including this compound, begins with a dialkyl phosphite precursor, specifically dipropyl phosphite. This approach is a cornerstone of the Atherton-Todd reaction, where the P-H bond of the phosphite is converted to a P-Cl bond in the presence of a chlorinating agent and often a base. mdpi.combeilstein-journals.org The general transformation involves the reaction of dipropyl phosphite with a chlorine source, leading to the formation of this compound and a byproduct derived from the chlorinating agent. beilstein-journals.org This method is valued for its operational simplicity and the mild conditions under which it can often be performed. researchgate.net

Chlorination Methodologies

The conversion of dialkyl phosphites to dialkyl chlorophosphates is facilitated by a range of chlorinating agents. lookchem.com The choice of reagent can influence the reaction's efficiency, byproducts, and required conditions.

Commonly employed chlorinating agents include:

Trichloroisocyanuric acid (TCCA) : This reagent provides a mild and operationally simple method for the rapid conversion of dialkyl phosphites to their corresponding chlorophosphates at room temperature. researchgate.netlookchem.com A key advantage is that the cyanuric acid byproduct can be recycled. lookchem.com The reaction is efficient, requiring only one mole of TCCA to chlorinate three moles of the phosphite. lookchem.com

Carbon Tetrachloride (CCl₄) : Used in the classic Atherton-Todd reaction, CCl₄ serves as the chlorine source in the presence of a base like triethylamine (B128534). beilstein-journals.org This method has been extensively studied, with investigations into its mechanism suggesting the formation of the chlorophosphate through a complex pathway. beilstein-journals.org

Sulfuryl Chloride (SO₂Cl₂) : This is another effective reagent for the chlorination of dialkyl phosphites. researchgate.net

N-Chlorosuccinimide (NCS) : Recognized as an environmentally benign chlorinating agent, NCS provides high yield and selectivity, producing succinimide (B58015) as an easily separable byproduct. researchgate.net

The table below summarizes various chlorinating agents used for the synthesis of dialkyl chlorophosphates from dialkyl phosphites.

| Chlorinating Agent | Precursor | Key Features | Reference |

| Trichloroisocyanuric acid | Dialkyl Phosphite | Mild conditions, rapid reaction, recyclable byproduct. | mdpi.comresearchgate.netlookchem.com |

| Carbon Tetrachloride | Dialkyl Phosphite | Classic Atherton-Todd conditions, often requires a base. | beilstein-journals.org |

| Sulfuryl Chloride | Dialkyl Phosphite | Effective chlorinating agent. | researchgate.net |

| N-Chlorosuccinimide | H-phosphinates/H-phosphonates | Environmentally benign, high yield and selectivity. | researchgate.net |

| Bis(trichloromethyl) carbonate | Dialkyl Phosphite | Mild conditions. | researchgate.net |

Reaction of Phosphoryl Chloride with Alcohols

A direct and widely used method for preparing phosphate (B84403) esters involves the reaction of phosphoryl chloride (POCl₃) with alcohols. atamanchemicals.comgeorganics.sk For the synthesis of this compound, phosphoryl chloride is reacted with propanol (B110389). The reaction typically requires a base, such as triethylamine or pyridine (B92270), to scavenge the hydrogen chloride (HCl) that is liberated during the reaction. georganics.skstackexchange.com The stoichiometry is crucial; reacting one equivalent of phosphoryl chloride with two equivalents of propanol is intended to produce the desired dichlorinated intermediate, which is then further reacted or isolated. However, controlling the reaction to selectively yield the disubstituted product without forming mono- or trisubstituted phosphates can be challenging. nih.gov This method is analogous to the synthesis of other organophosphates, such as tris(2-chloroisopropyl) phosphate, which is produced from phosphoryl chloride and 1-chloro-2-propanol (B90593) in the presence of a catalyst. atamanchemicals.comatamanchemicals.com

Optimization of Synthetic Conditions

To maximize the efficiency of this compound synthesis, researchers focus on optimizing various reaction parameters. These studies aim to enhance product yield and selectivity while minimizing reaction times and the formation of impurities.

Parametric Studies for Enhanced Yield and Selectivity (e.g., Temperature, Time, Molar Ratios)

Systematic studies of reaction parameters are essential for optimizing the synthesis of this compound.

Temperature : The reaction temperature can significantly impact both the rate and the outcome of the synthesis. For instance, in the Atherton-Todd reaction, the initial preparation of the chlorophosphate may be conducted at low temperatures, such as -10 °C, to control reactivity and prevent side reactions or hydrolysis of the sensitive product. beilstein-journals.org

Time : Reaction times can vary from one to several hours. google.comresearchgate.net Monitoring the reaction's progress, often by techniques like ³¹P NMR spectroscopy, allows for determination of the optimal duration to achieve maximum conversion. mdpi.com For example, a synthesis of N,N-dialkyl phosphoramidic dichloride from dialkylamine and phosphoryl chloride reports reaction times of 3-4 hours. researchgate.net

Molar Ratios : The stoichiometry of the reactants is a critical factor. When using trichloroisocyanuric acid to chlorinate diethyl phosphite, a molar ratio of 0.33 moles of the chlorinating agent to 1 mole of the phosphite resulted in an excellent yield of 90%. lookchem.com In other syntheses, adjusting the molar ratio of reactants is a key step in maximizing the yield of the desired product while minimizing the formation of byproducts. researchgate.net

The following table illustrates the impact of different solvents and temperatures on the yield of a related diphosphonyldihydropyridazine synthesis, highlighting the importance of parametric studies. researchgate.net

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Toluene | Reflux | 2 | 91 |

| 1,4-Dioxane | Reflux | 2 | 96 |

| Ethanol | Reflux | 3 | 92 |

| THF | Room Temp | 1 | 85 |

| MeCN | Room Temp | 1 | 89 |

| DMF | Room Temp | 1 | 75 |

| CH₂Cl₂ | Room Temp | 1 | 97 |

Role of Catalysts in this compound Synthesis

Catalysts play a pivotal role in many of the synthetic routes to this compound, primarily by increasing the reaction rate and influencing selectivity.

Organic Amines : Tertiary amines like triethylamine and pyridine are frequently used, especially in reactions involving phosphoryl chloride or in the Atherton-Todd reaction. beilstein-journals.orggeorganics.sk They function as bases to neutralize the HCl byproduct. stackexchange.com Other organic amine catalysts can include diisopropylethylamine, imidazole, and N,N-dimethylformamide (DMF). google.com

Phase-Transfer Catalysts : In certain protocols, phase-transfer catalysts such as tetra-n-butylammonium bromide ([n-Bu₄N]Br) or benzyltriethylammonium chloride ([BnEt₃N]Cl) are employed. nih.gov These catalysts facilitate the reaction between reactants that are in different phases (e.g., a solid salt and an organic solution), which can be particularly useful in the synthesis of phosphate derivatives. beilstein-journals.orgnih.gov

Metal-Based Catalysts : While less common for this specific transformation, various metal complexes are known to catalyze reactions involving organophosphorus compounds. nih.govacs.org For instance, Cu(II) catalysts have been used in the oxidative cross-coupling of H-phosphonates with amines. nih.gov

The choice of catalyst is integral to the design of an efficient synthetic process, with the goal of achieving clean and high-yielding reactions under mild conditions. researchgate.net

Advanced Synthetic Methodologies and Process Development

The industrial synthesis of this compound and its analogs has evolved from traditional batch processes towards more efficient, safer, and sustainable methodologies. Modern research focuses on optimizing reaction conditions, minimizing waste, and developing continuous-flow processes and one-pot syntheses that improve yield, purity, and operational safety.

A significant advancement in the synthesis of related organophosphorus compounds involves the in situ generation of the chlorophosphate intermediate. For instance, a one-pot method has been developed for the synthesis of diisopropylfluorophosphate from diisopropyl phosphite. In this process, diisopropyl chlorophosphate is formed as a transient intermediate which is immediately converted to the final product. nih.gov This approach is notable for its efficiency and for producing a high-purity product. nih.govscispace.com The reaction utilizes a mixture of potassium fluoride (B91410) (KF) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) as the fluorinating and chlorinating system, respectively, in acetonitrile (B52724). nih.gov This methodology circumvents the isolation of the often reactive and sensitive chlorophosphate intermediate.

Continuous flow chemistry represents another frontier in process development. While studies on the continuous flow synthesis of this compound itself are not extensively published, research into related reactions highlights the potential and challenges. For example, the optimization of the Pudovik reaction and subsequent phospha-Brook rearrangement in a continuous stirred tank reactor (CSTR) has been explored. mdpi.com Interestingly, while dimethyl, dibutyl, and dibenzyl derivatives of α-hydroxybenzyl phosphonate (B1237965) successfully underwent the rearrangement, the diisopropyl derivative did not yield the desired phosphate product under the tested conditions. mdpi.com This suggests that the steric hindrance from the isopropyl groups, which are structurally similar to propyl groups, can be a critical factor in the efficiency of certain continuous processes.

Process development also extends to the exploration of novel chlorinating agents and catalyst systems to replace traditional reagents like phosphorus oxychloride or carbon tetrachloride, which present significant environmental and safety concerns. A common traditional method involves the reaction of dialkyl phosphites with carbon tetrachloride in the presence of a tertiary base. researchgate.net Advanced strategies, however, are moving towards milder and more selective reagents. For example, a patented process for the synthesis of diphenyl chlorophosphate, a related compound, utilizes bis(trichloromethyl)carbonate in the presence of an organic amine catalyst. google.com This method is highlighted for its mild reaction conditions (0-60°C), simple process line, and high yield without the need for high-temperature vacuum distillation. google.com Such approaches could foreseeably be adapted for the synthesis of this compound, representing a significant step in process optimization.

The table below summarizes and compares various synthetic approaches relevant to the production and generation of dialkyl chlorophosphates.

| Methodology | Starting Materials | Key Reagents/Catalysts | Key Features | Reported Yield/Purity | Reference |

| Traditional Atherton-Todd Type | Di-n-propyl phosphite | Carbon Tetrachloride, Tertiary Base | General method for dialkyl chlorophosphates. | Not specified for dipropyl derivative. | researchgate.net |

| In Situ Generation (for Diisopropyl derivative) | Diisopropyl phosphite | 1,3-dichloro-5,5-dimethylhydantoin, KF | One-pot synthesis where the chlorophosphate is a transient intermediate; high purity of the final fluorophosphate (B79755) product. | 68% yield, 99% purity for the subsequent diisopropylfluorophosphate. | nih.gov |

| Advanced Method (for Diphenyl derivative) | Diphenyl phosphate | Bis(trichloromethyl)carbonate, Organic Amine Catalyst | Mild conditions (0-60°C), avoids high-temperature distillation, high yield. | Not specified, but noted as high. | google.com |

Detailed kinetic studies also contribute to process optimization by providing a deeper understanding of reaction mechanisms. The anilinolysis of this compound in acetonitrile has been studied to determine activation parameters. psu.edu The reaction with aniline (B41778) yields N-phenyl-P,P-dipropylphosphinic amide. psu.edu Such research is crucial for fine-tuning reaction conditions, controlling side reactions, and maximizing the yield of desired products in industrial settings.

Mechanistic Investigations of Reactions Involving Dipropyl Chlorophosphate

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution reactions at the phosphorus center of dipropyl chlorophosphate are fundamental to its chemistry. These reactions have been investigated to elucidate the nature of the transition states and the potential for concerted or stepwise mechanisms. The following subsections detail the findings from studies on aminolysis and pyridinolysis.

The reactions of this compound with amines, particularly anilines, have been the subject of detailed kinetic and mechanistic studies. These investigations provide a comprehensive understanding of the factors governing the nucleophilic substitution process at the phosphorus atom.

The rates of these reactions are influenced by the substituents on the aniline (B41778) nucleophile. The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further evidence for the proposed mechanism. For the reaction with unsubstituted aniline, the activation parameters have been determined, supporting a structured and associative transition state.

Table 1: Second-Order Rate Constants (k2) for the Anilinolysis of this compound with Substituted Anilines (XC6H4NH2) in Acetonitrile (B52724) at 55.0 °C

| Substituent (X) | k2 (x 10^3 M^-1 s^-1) |

| 4-OCH3 | 1.86 |

| 4-CH3 | 1.05 |

| H | 0.347 |

| 4-Cl | 0.111 |

| 3-Cl | 0.0468 |

The structure of the aniline nucleophile, specifically the electronic nature of the substituents on the phenyl ring, plays a significant role in the rate of the anilinolysis reaction. Electron-donating groups on the aniline increase the nucleophilicity of the nitrogen atom, leading to an increase in the reaction rate. Conversely, electron-withdrawing groups decrease the nucleophilicity and thus slow down the reaction.

This relationship is quantified by the Hammett equation, which relates the logarithm of the rate constant to the substituent constant (σ). The Hammett coefficient (ρX) for the anilinolysis of this compound provides insight into the charge development in the transition state. A negative value of ρX indicates that the reaction is favored by electron-donating substituents, which is consistent with a nucleophilic attack by the aniline on the phosphorus center.

Similarly, the Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the conjugate acid of the aniline, yields a Brønsted coefficient (βX). The magnitude of βX provides information about the degree of bond formation in the transition state.

The deuterium (B1214612) kinetic isotope effect (KIE), determined by comparing the rates of reaction with aniline (kH) and deuterated aniline (kD), is a powerful tool for elucidating reaction mechanisms. sapub.org In the anilinolysis of this compound, the KIE values (kH/kD) have been found to be secondary inverse, which is indicative of a concerted SN2 mechanism where the N-H (or N-D) bond is not broken in the rate-determining step. sapub.org

The observation of secondary inverse KIEs suggests that the transition state is more sterically crowded around the nitrogen atom than the reactants. This is consistent with the formation of a new bond between the nucleophilic nitrogen and the electrophilic phosphorus center in the transition state. The magnitude of the KIE can also provide information about the geometry of the transition state, with different values expected for front-side versus back-side nucleophilic attack.

Table 2: Deuterium Kinetic Isotope Effects (kH/kD) for the Anilinolysis of this compound with Substituted Anilines (XC6H4NH2) in Acetonitrile at 55.0 °C

| Substituent (X) | kH/kD |

| 4-OCH3 | 0.89 |

| 4-CH3 | 0.87 |

| H | 0.81 |

| 4-Cl | 0.74 |

| 3-Cl | 0.70 |

The reactions of this compound with pyridine (B92270) and its derivatives have also been investigated to understand the mechanistic details of nucleophilic substitution at the phosphorus center.

The kinetics of the pyridinolysis of this compound in acetonitrile have been studied, revealing a concerted mechanism. The reaction rates are sensitive to the basicity of the pyridine nucleophile. A Brønsted-type plot for the reaction of this compound with various substituted pyridines is linear, with a βX value that provides insight into the degree of bond formation in the transition state. The magnitude of the Hammett coefficient (ρX) from the Hammett plot indicates the sensitivity of the reaction to the electronic effects of the substituents on the pyridine ring. These kinetic parameters, taken together, support a mechanism where the nucleophilic attack of the pyridine on the phosphorus center and the departure of the chloride leaving group occur in a single, concerted step.

Pyridinolysis Reactions

Ligand Variation Effects on Reactivity

While specific studies focusing solely on the ligand variation effects on this compound are not extensively documented in the provided search results, general principles from organophosphorus chemistry allow for informed inferences. The reactivity of chlorophosphate compounds is significantly influenced by the nature of the alkoxy or aryloxy groups attached to the phosphorus center.

In the context of this compound, varying the propyl group to other alkyl or aryl groups would be expected to alter the electronic and steric environment of the phosphorus atom. For instance, replacing the propyl groups with more electron-withdrawing groups would likely increase the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack. Conversely, bulkier ligands would sterically hinder the approach of a nucleophile, thereby decreasing the reaction rate.

Elucidation of Transition State Structures and Reaction Intermediates

The elucidation of transition state structures and the identification of reaction intermediates are paramount to understanding the reaction mechanism at a molecular level. For reactions involving this compound, both experimental and computational methods are employed to probe these transient species.

Reactions of organophosphorus compounds like this compound with nucleophiles can proceed through either a concerted or a stepwise mechanism. A concerted mechanism, often denoted as SN2(P), involves a single transition state where the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group (in this case, the chloride ion). nih.gov In contrast, a stepwise mechanism involves the formation of a distinct reaction intermediate. ucla.eduquora.com This can occur through an associative pathway, forming a pentacoordinate intermediate, or a dissociative pathway, generating a metaphosphate-like species.

Theoretical studies on analogous dimethyl phosphate (B84403) triesters suggest that the nature of the leaving group plays a crucial role in determining the mechanism. researchgate.net Substrates with good leaving groups tend to favor a concerted mechanism, while those with poor leaving groups are more likely to react via a stepwise pathway. researchgate.net Given that chloride is a relatively good leaving group, it is plausible that reactions of this compound could proceed through a concerted or a borderline mechanism. Kinetic studies, including the determination of kinetic isotope effects and linear free-energy relationships, are instrumental in distinguishing between these mechanistic possibilities. diva-portal.org

In a concerted SN2-type reaction at a tetrahedral phosphorus center, the nucleophile can theoretically approach from either the "front side" (the same side as the leaving group) or the "back side" (the side opposite to the leaving group). libretexts.org Experimental and computational studies on various SN2 reactions have overwhelmingly shown that a back-side attack is the preferred pathway. libretexts.orgquora.com This preference is attributed to both steric and electronic factors. A back-side attack minimizes steric repulsion between the incoming nucleophile and the leaving group. sparknotes.com From a molecular orbital perspective, the highest occupied molecular orbital (HOMO) of the nucleophile overlaps more effectively with the lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the P-Cl bond, when attacking from the back. sparknotes.com

While a front-side attack is energetically less favorable, it is not entirely impossible and may occur in specific constrained environments, though it would have a much higher activation energy. reddit.com For typical solution-phase reactions of this compound, a back-side attack leading to inversion of configuration at the phosphorus center is the expected and dominant reaction pathway.

Solvent Effects on Reaction Kinetics and Mechanisms

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. nih.govwikipedia.org This is particularly true for reactions involving charged or polar species, as is common in the chemistry of this compound.

The polarity of the solvent can significantly influence the rate of solvolysis and other nucleophilic substitution reactions of this compound. Polar solvents are generally better at stabilizing charged species, such as the developing negative charge on the leaving group and any charge separation in the transition state. ajpojournals.orgresearchgate.netquora.com

For a reaction proceeding through an SN1-like mechanism, an increase in solvent polarity would be expected to increase the reaction rate by stabilizing the separated charged intermediates. In an SN2-like reaction, the effect of solvent polarity is more complex and depends on the relative charge distribution in the reactants and the transition state. If the transition state is more polar than the reactants, an increase in solvent polarity will accelerate the reaction. wikipedia.org Conversely, if the reactants are more stabilized by the solvent than the transition state, a rate decrease may be observed.

The ability of a solvent to solvate ions is also critical. Protic solvents, which can act as hydrogen bond donors, are particularly effective at solvating anionic leaving groups like chloride, which can facilitate the reaction.

| Solvent Property | Effect on Reaction Rate (General Trend) | Rationale |

| Increasing Polarity | Increases rate for reactions with polar transition states | Stabilization of charged intermediates and transition states. ajpojournals.orgresearchgate.net |

| Increasing Solvation | Increases rate by stabilizing the leaving group | Effective solvation of the departing anion facilitates bond breaking. nih.gov |

Beyond general polarity effects, specific interactions between the solvent and the reacting species can play a crucial role in the reaction mechanism. nih.gov These specific solvation effects include hydrogen bonding and the formation of solvent cages around the reactants and transition state.

For instance, in protic solvents, hydrogen bonding to the oxygen atoms of the phosphate group can influence the electron density at the phosphorus center. Similarly, specific solvation of the leaving chloride ion can significantly lower the activation energy for its departure.

In some cases, the solvent can act as a nucleophile in solvolysis reactions. The nature of the solvent will then directly determine the product of the reaction. The study of reaction rates in a variety of solvents with different nucleophilicity and ionizing power can provide detailed insights into the degree of nucleophilic participation by the solvent in the transition state. nih.gov These studies help to place the mechanism on a continuum between associative and dissociative pathways.

Computational and Theoretical Chemistry Studies of Dipropyl Chlorophosphate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dipropyl chlorophosphate at a molecular level. These methods provide detailed information about the molecule's three-dimensional shape and the distribution of its electrons, which are key determinants of its reactivity.

Density Functional Theory (DFT) Applications to Molecular Geometry and Reactivity

Density Functional Theory (DFT) has become a standard tool for investigating the structural and electronic properties of organophosphorus compounds. By approximating the electron density of a molecule, DFT methods can accurately predict its equilibrium geometry, including bond lengths, bond angles, and dihedral angles. For molecules similar to this compound, DFT calculations, often using the B3LYP functional, have been employed to optimize molecular structures. These optimized geometries are crucial for understanding steric effects and for providing a starting point for more complex calculations of reaction mechanisms.

The reactivity of this compound is also explored using DFT. Various reactivity descriptors, derived from the principles of conceptual DFT, can be calculated to predict how the molecule will interact with other chemical species. These descriptors help in identifying the most likely sites for nucleophilic or electrophilic attack, providing a theoretical basis for observed reaction patterns.

Molecular Orbital (MO) Theoretical Calculations and Basicity Predictions

Molecular Orbital (MO) theory offers a complementary perspective to DFT by describing the distribution of electrons in a molecule in terms of a set of molecular orbitals, each with a specific energy level. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

In the context of reactions involving this compound, such as pyridinolysis, MO theory is used to predict the basicity of the reacting nucleophiles. Theoretical calculations of gas-phase basicities of substituted pyridines have been carried out using various levels of theory, including HF/6-31G, MP2/6-31G, and B3LYP/6-31G*. The results of these calculations, particularly at the MP2 level, show good agreement with experimental gas-phase data. These theoretical basicity predictions are crucial for establishing linear free-energy relationships, such as Brønsted plots, which are used to probe reaction mechanisms.

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate the energy changes that occur as reactants are converted to products.

Characterization of Transition States and Determination of Energy Barriers

A key goal of computational reaction modeling is the characterization of transition states, which are the highest energy points along a reaction coordinate. The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes. For nucleophilic substitution reactions at the phosphorus center of compounds like this compound, computational studies can distinguish between different possible mechanisms, such as a concerted S_N2-type process with a single transition state, or a stepwise mechanism involving a pentacoordinate intermediate.

Once the transition state has been located and its structure verified, the energy barrier for the reaction can be calculated. This energy barrier, or activation energy, is a critical factor in determining the rate of the reaction. Theoretical calculations have been used to compare the energy barriers for different proposed mechanisms, such as front-side versus back-side nucleophilic attack, providing insights into the preferred reaction pathway.

Natural Bond Orbital (NBO) Charge Analysis in Reaction Mechanisms

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule and how it changes during a chemical reaction. By analyzing the NBOs, it is possible to determine the natural atomic charges on each atom, which can provide a more chemically intuitive picture of bonding than other methods of charge partitioning.

In the study of reaction mechanisms of organophosphorus compounds, NBO analysis has been used to investigate the charge distribution in reactants, transition states, and products. For instance, in the reactions of phosphoryl halides with pyridine (B92270) bases, NBO analysis of the natural atomic charges has shown extensive delocalization of the positive charge in the resulting cations, contributing to the stability of the N-P donor-acceptor bonds. This type of analysis helps to understand the electronic factors that govern the course of the reaction.

Implementation of Solvent Continuum Models in Theoretical Studies

Reactions are most often carried out in a solvent, and the solvent can have a significant effect on the reaction rate and mechanism. Computational models can account for the presence of a solvent in several ways. One common approach is the use of solvent continuum models, which treat the solvent as a continuous medium with a characteristic dielectric constant, rather than as individual solvent molecules.

The isodensity surface-polarized continuum model (IPCM) is one such model that has been applied in theoretical studies of reactions involving compounds similar to this compound. For example, in the calculation of the basicities of substituted pyridines in solution, the IPCM model has been used to calculate the solvation free energy difference between the pyridinium ion and the neutral pyridine. These calculations help to bridge the gap between gas-phase theoretical predictions and experimental results obtained in solution. By incorporating solvent effects, computational models can provide a more realistic and accurate description of chemical reactions in their native environment.

Derivatization Pathways and Synthetic Utility of Dipropyl Chlorophosphate

Phosphorylation Reactions in Organic Synthesis

Dipropyl chlorophosphate is a highly effective phosphorylating agent, valued for its ability to introduce the dipropyl phosphate (B84403) moiety onto a variety of nucleophilic substrates. The electrophilic nature of the phosphorus atom, bonded to a good leaving group (chloride), makes it susceptible to attack by nucleophiles, initiating a broad range of synthetic transformations.

Formation of Phosphate Esters

One of the most fundamental applications of this compound is the synthesis of phosphate esters through its reaction with alcohols. This transformation proceeds via a nucleophilic acyl substitution-type mechanism where the oxygen atom of the alcohol attacks the electrophilic phosphorus center. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct. wikipedia.org This method is a general and efficient route to trialkyl phosphate esters. researchgate.netorganic-chemistry.org

The general reaction is as follows: (CH₃CH₂CH₂O)₂P(O)Cl + R-OH + Base → (CH₃CH₂CH₂O)₂P(O)OR + Base·HCl

This reaction is crucial for installing phosphate groups onto sensitive and complex molecules, including intermediates in natural product synthesis.

Enol Phosphate Synthesis and Subsequent Transformations (e.g., Reduction, Organometallic Coupling)

This compound is instrumental in the synthesis of enol phosphates from ketones. This can be achieved by treating a ketone with a strong, non-nucleophilic base (like lithium diisopropylamide, LDA) to form an enolate, which is then trapped by the chlorophosphate reagent. strath.ac.uk Alternatively, the Perkow reaction provides a route where a trialkyl phosphite (B83602) reacts with a haloketone to yield a vinyl phosphate. wikipedia.orgchemeurope.com A modified Perkow reaction allows for the direct, one-pot synthesis of enol phosphates from ketones without the need for pre-halogenation. nih.govrsc.org

Once formed, enol phosphates serve as versatile synthetic intermediates due to their stability and diverse reactivity. rsc.org They are valuable precursors for a variety of subsequent transformations:

Reduction: Enol phosphates can be reduced to the corresponding alkenes, providing a method for the deoxygenation of ketones. nih.gov

Organometallic Coupling: The enol phosphate group acts as an effective leaving group in transition metal-catalyzed cross-coupling reactions. rsc.org This enables the formation of carbon-carbon bonds through reactions like the Suzuki, Stille, Negishi, and Heck couplings, allowing for the synthesis of highly substituted alkenes. nih.gov

Table 1: Transformations of Enol Phosphates

| Transformation | Reagents | Product Type |

| Reduction | Hydride transfer reagents | Alkene |

| Suzuki Coupling | Organoboron reagent, Pd catalyst | Substituted Alkene |

| Stille Coupling | Organotin reagent, Pd catalyst | Substituted Alkene |

| Negishi Coupling | Organozinc reagent, Pd/Ni catalyst | Substituted Alkene |

| Heck Coupling | Alkene, Pd catalyst | Substituted Alkene |

Reactions with Diverse Substrates: Carboxylates, Alcohols, and Amines

The reactivity of this compound extends to a range of common organic functional groups, making it a multifaceted reagent.

Carboxylates: In the presence of a base like pyridine, this compound reacts with carboxylic acids to form a mixed phosphoric-carboxylic anhydride. This in situ-generated intermediate is highly activated towards nucleophilic attack. Subsequent addition of an alcohol or an amine to the reaction mixture results in the efficient formation of the corresponding ester or amide, respectively, with water-soluble phosphate byproducts simplifying purification. researchgate.net

Alcohols: As detailed previously (Section 6.1.1), the reaction with alcohols provides a direct pathway to phosphate esters. wikipedia.org

Amines: The reaction with primary or secondary amines yields phosphoroamidates. This reaction involves the nucleophilic attack of the nitrogen atom on the phosphorus center, displacing the chloride ion to form a stable phosphorus-nitrogen (P-N) bond. nih.gov

Table 2: Reactivity of this compound with Various Substrates

| Substrate | Reagent System | Intermediate | Final Product |

| Alcohol (R-OH) | Base (e.g., Pyridine) | - | Dipropyl alkyl phosphate |

| Carboxylic Acid (R-COOH) | Base (e.g., Pyridine) | Mixed Anhydride | Ester (with added alcohol) or Amide (with added amine) |

| Amine (R₂NH) | Base (e.g., Pyridine) | - | Dipropyl phosphoroamidate |

Role as a Key Intermediate in Complex Molecule Synthesis

Beyond its direct use in phosphorylation, this compound serves as a crucial building block for more complex organophosphorus compounds, some of which have significant applications in agriculture and research.

Precursor to Organophosphorus Compounds (e.g., Pesticides, Nerve Agent Simulants)

This compound is a key intermediate in the synthesis of various organophosphorus compounds. chemimpex.com This class of molecules includes a wide range of commercial pesticides. ca.gov Specifically, many potent insecticides are enol phosphates, which are directly synthesized using dialkyl chlorophosphate reagents. nih.gov

Furthermore, due to its ability to act as an efficient phosphorylating agent, this compound and its close analog, diethyl chlorophosphate (DCP), are widely used as simulants for highly toxic organophosphorus nerve agents. researchgate.netresearchgate.netmdpi.com These simulants possess similar chemical reactivity to the actual agents, allowing for the safe study of detection methods, protective equipment, and decontamination procedures without the extreme hazards associated with live agents. nih.govkaist.ac.kr

Applications in the Formation of Phosphoroamidate Linkages

The reaction of this compound with amines to form phosphoroamidates is a synthetically important transformation. The phosphoroamidate linkage is a key structural motif found in a diverse array of biologically active natural products and synthetic molecules, including certain antibiotics and enzyme inhibitors. nih.gov The ability to readily construct this P-N bond using reagents like this compound provides a valuable tool for medicinal chemists and those engaged in the synthesis of complex, biologically relevant targets.

Novel Synthetic Transformations Facilitated by this compound

This compound [(CH₃CH₂CH₂O)₂P(O)Cl], a dialkyl chlorophosphate, serves as a versatile reagent in organic synthesis for the introduction of a dipropyl phosphate group onto a variety of nucleophilic substrates. Its reactivity is centered on the electrophilic phosphorus atom, making it a valuable tool for the formation of phosphate esters and phosphoroamidates. Recent research has explored its utility in detailed mechanistic studies and in the synthesis of biologically relevant molecules, highlighting its role in facilitating novel synthetic transformations.

One of the key applications of this compound is in the phosphorylation of alcohols. This reaction is fundamental to the synthesis of various biologically important phosphate esters. A notable example is its use as a phosphorylating agent in the synthesis of beta-glycerol phosphate. sapub.orgkoreascience.kr In this process, a protected glycerol (B35011) derivative, such as 1,3-dibenzyloxy-2-propanol, is treated with this compound in the presence of a proton acceptor to form the corresponding phosphotriester. Subsequent deprotection steps then yield the desired beta-glycerol phosphate. sapub.orgkoreascience.kr This transformation underscores the utility of this compound in the regioselective phosphorylation of polyol systems, which is a crucial step in the synthesis of phospholipids (B1166683) and other glycerophosphate derivatives.

In addition to its application in the synthesis of specific target molecules, this compound has been the subject of detailed kinetic and mechanistic studies to elucidate the fundamental aspects of phosphoryl transfer reactions. The reactions of this compound with substituted anilines and pyridines in acetonitrile (B52724) have been investigated to understand the influence of nucleophile basicity and steric effects on the reaction mechanism.

The anilinolysis of this compound in acetonitrile has been shown to proceed through a concerted mechanism. researchgate.netcore.ac.uk Kinetic studies of this reaction provide valuable data on the rates of phosphorylation of various substituted anilines.

Table 1: Second-Order Rate Constants for the Reaction of this compound with Substituted Anilines in Acetonitrile

| Substituent (X) in X-C₆H₄NH₂ | k₂ (× 10⁻³ M⁻¹s⁻¹) |

|---|---|

| p-CH₃O | 35.5 |

| p-CH₃ | 15.8 |

| H | 3.16 |

| p-Cl | 0.794 |

| m-Cl | 0.200 |

Similarly, the pyridinolysis of this compound has been studied to probe the mechanism of nucleophilic substitution at the phosphorus center. koreascience.kracs.org These studies provide insight into the transition state of the reaction and the factors that govern the rate of phosphorylation.

Table 2: Second-Order Rate Constants for the Reaction of this compound with Substituted Pyridines in Acetonitrile

| Substituent (X) in X-C₅H₄N | pKa | k₂ (M⁻¹s⁻¹) |

|---|---|---|

| p-CH₃ | 6.08 | 0.251 |

| H | 5.17 | 0.0447 |

| p-Ac | 3.45 | 0.00316 |

| m-Ac | 3.20 | 0.00178 |

These detailed mechanistic investigations into the reactions of this compound with nitrogen nucleophiles contribute to a deeper understanding of phosphoryl transfer reactions, which are central to many biological processes. The data obtained from these studies can aid in the design of more efficient phosphorylation procedures and the development of novel phosphorylating agents. The exploration of this compound in these fundamental studies showcases its role in advancing the field of physical organic chemistry, providing a clearer picture of the factors that control reactivity in these important synthetic transformations.

Future Directions and Emerging Research Avenues in Dipropyl Chlorophosphate Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of organophosphorus compounds, including dipropyl chlorophosphate, has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry. researchgate.net A major future direction is the move away from hazardous reagents and energy-intensive processes toward more sustainable and environmentally benign synthetic routes. rsc.org

Key research avenues include:

Alternative Phosphorus Sources and Reagents: A significant long-term goal is to reduce reliance on elemental white phosphorus and intermediates like phosphorus trichloride, which are associated with hazardous and energy-costly production processes. rsc.orgresearchgate.net Research into chlorine-free synthesis pathways is a critical area of exploration for producing organophosphorus compounds. researchgate.net

Catalytic and Photochemical Methods: The use of photocatalysis is an emerging green alternative for forming C–P bonds, offering pathways that can proceed under mild conditions, sometimes using sunlight as an energy source. thieme-connect.com Developing photocatalytic systems for the synthesis of dialkyl chlorophosphates could significantly reduce the energy footprint and avoid harsh reagents. mdpi.comresearchgate.net

Solvent-Free and Alternative Solvent Systems: Designing solvent-free reaction conditions is a noteworthy aspect of green chemistry being applied to organophosphorus synthesis. researchgate.netnih.gov Where solvents are necessary, the focus is on using environmentally friendly options to minimize waste and environmental impact.

Atom Economy and Waste Reduction: Future synthetic designs will prioritize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This includes developing one-pot reactions and catalytic cycles that minimize the generation of by-products. researchgate.net

| Parameter | Traditional Synthesis (e.g., from POCl₃) | Emerging Green Approaches |

|---|---|---|

| Phosphorus Source | Phosphorus oxychloride (POCl₃) | Direct functionalization of P₄, alternative P-reagents |

| Reagents | Stoichiometric, often hazardous (e.g., chlorine) | Catalytic systems, photocatalysts |

| Energy Input | Often requires heating | Ambient temperature, visible light/sunlight |

| Solvents | Volatile organic compounds (VOCs) | Solvent-free conditions, green solvents (e.g., water, ionic liquids) |

| By-products | Significant inorganic salt waste (e.g., HCl) | Minimal waste, recyclable catalysts |

Advanced Mechanistic Insights through Multiscale Modeling and AI-driven Approaches

Understanding the intricate reaction mechanisms of this compound is fundamental to controlling its reactivity and designing new applications. The integration of advanced computational tools, from quantum mechanics to artificial intelligence (AI), is set to provide unprecedented insight.

Multiscale Modeling of Phosphorylation: The phosphorylation process, a key reaction involving chlorophosphates, can be modeled at multiple scales. mdpi.comfrontiersin.orgnih.gov Quantum mechanical (QM) methods can elucidate the transition states and activation energies of the reaction of this compound with nucleophiles. mdpi.comresearchgate.net This data can then inform larger-scale models, such as Brownian dynamics simulations, to understand interactions in a solution environment, bridging the gap between molecular-level events and observable reaction kinetics. frontiersin.org

AI and Machine Learning for Reactivity Prediction: AI and machine learning (ML) are emerging as powerful tools in chemical discovery. arxiv.orgarxiv.org An ML model could be trained on a large dataset of organophosphorus reactions to predict the outcomes of this compound reactions under various conditions, identifying optimal catalysts or predicting potential side reactions. researchgate.netnih.gov

De Novo Design of Derivatives: AI frameworks, particularly recurrent neural networks (RNNs), can be used for the de novo design of novel organophosphorus molecules with desired properties. arxiv.orgamazonaws.com By starting with a this compound fragment, AI could generate virtual libraries of new compounds with tailored functionalities for applications in drug discovery or materials science, while also predicting their synthetic accessibility and potential toxicity. arxiv.org

Exploration of Novel Reactivity and Catalytic Applications in Organic Synthesis

While this compound is a known phosphorylating agent, its full potential in modern organic synthesis remains largely untapped. Future research will likely focus on harnessing its reactivity for more complex and stereoselective transformations.

Asymmetric Catalysis: A significant frontier in organophosphorus chemistry is the development of chiral compounds for use in asymmetric catalysis. mdpi.com this compound could serve as a precursor for novel chiral phosphonate (B1237965) ligands or organocatalysts. The synthesis of enantiomerically pure derivatives could enable highly selective reactions that are crucial in the pharmaceutical industry.

Synthesis of Bioactive Molecules: Organophosphorus compounds are integral to many biologically active molecules, including phosphonate analogues of natural compounds like amino acids. mdpi.com this compound could be employed as a key building block in the stereoselective synthesis of phosphonate-containing drug candidates, such as enzyme inhibitors.

Novel Coupling Reactions: The electrophilic nature of the phosphorus center in this compound makes it a candidate for novel coupling reactions beyond simple phosphorylation. Research may explore its use in transition metal-catalyzed cross-coupling reactions to form P-C, P-N, or P-O bonds, expanding the toolkit for constructing complex organophosphorus molecules.

Integration with High-Throughput Experimentation and Chemoinformatics for Discovery

The traditional, one-experiment-at-a-time approach to chemical research is being superseded by automated, data-driven workflows. The integration of high-throughput experimentation (HTE) and chemoinformatics offers a powerful paradigm for accelerating research involving this compound. sigmaaldrich.com

Accelerated Reaction Optimization: HTE platforms can be used to rapidly screen hundreds or thousands of reaction conditions in parallel. oup.com This approach could be applied to quickly optimize the synthesis of this compound itself or to discover entirely new reactions where it is a key component, varying catalysts, solvents, and temperatures simultaneously. researchgate.net

Discovery of Novel Applications: By combining this compound with diverse libraries of reactants in HTE arrays, researchers can efficiently search for novel transformations and applications. For instance, screening its reactivity against a wide range of substrates could lead to the discovery of new protecting groups, catalysts, or reagents for organic synthesis.

Chemoinformatics and Data-Driven Platforms: Large datasets generated from HTE can be analyzed using chemoinformatics tools to build predictive models. acs.orgnih.gov Platforms that combine computational property prediction with experimental data can guide the selection of this compound derivatives for specific applications, such as identifying the optimal phosphonate ligand for a catalytic process without the need for exhaustive synthesis and testing. chemrxiv.orgnih.gov

| Stage | Objective | Tools and Techniques | Expected Outcome |

|---|---|---|---|

| Design | Generate virtual library of derivatives | Chemoinformatics, AI-driven molecular design | Novel structures with predicted properties (e.g., catalytic activity, material function) |

| Synthesis | Optimize synthesis and create new compounds | Automated liquid handlers, parallel reactors (HTE) | Rapid identification of optimal reaction conditions; physical library of compounds |

| Screening | Test for desired properties | High-throughput assays (e.g., fluorescence, mass spectrometry) | Identification of "hits" with high activity or desired performance |

| Analysis | Build structure-activity relationship models | Machine learning, statistical analysis | Refined predictive models to guide the next design cycle |

Role in Advanced Materials Science Applications

Organophosphorus compounds are increasingly valued for their ability to impart specific functionalities to materials, such as flame retardancy, thermal stability, and sensory capabilities. mdpi.commdpi.com this compound, as a reactive intermediate, is well-positioned to contribute to the development of next-generation materials.

Flame Retardant Polymers: Organophosphate esters are widely used as flame retardants, often as additives in polymers like polyurethanes. aaqr.orgkennesaw.edukennesaw.edu A key research direction is the covalent incorporation of phosphorus moieties into the polymer backbone to enhance durability and prevent leaching. The reactivity of this compound makes it an ideal candidate for use as a co-monomer or for grafting onto polymer chains to create inherently flame-retardant materials. acs.org

Functional Surfaces and Nanomaterials: The chlorophosphate group can be used to anchor molecules to surfaces. This could be exploited to modify the properties of nanomaterials, such as carbon nanotubes or metal oxides, creating hybrid materials for catalysis or electronics. mdpi.com

Materials for Chemical Sensing: There is growing interest in developing sensors for the detection of organophosphorus compounds. mdpi.combg.ac.rs In a reverse application, this compound could serve as a precursor for synthesizing polymers or functional coatings used in sensors. For example, materials designed with specific binding pockets for analytes could be synthesized using this compound to create the phosphate (B84403) ester linkages that form the sensor's backbone. uthm.edu.myresearchgate.net

常见问题

Q. What are the recommended laboratory methods for synthesizing dipropyl chlorophosphate, and how can its purity be verified?

this compound (CAS 2510-89-6) is typically synthesized via phosphorylation of dipropanol using chlorinating agents such as phosphorus oxychloride (POCl₃). A stepwise approach involves:

- Reaction Setup : Mixing dipropanol with POCl₃ under anhydrous conditions at 0–5°C to minimize side reactions.

- Purification : Distillation under reduced pressure to isolate the product, followed by washing with cold alkaline solutions to remove acidic byproducts.

- Characterization : Confirm purity using nuclear magnetic resonance (NMR) spectroscopy (¹H/³¹P) and infrared (IR) spectroscopy to identify functional groups (e.g., P=O and P-Cl stretches) .

Q. What safety protocols are critical when handling this compound?

this compound is corrosive and moisture-sensitive. Key safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.

- Storage : Keep in airtight, moisture-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis .

Q. How can researchers mitigate risks of hydrolysis during experimental workflows?

Hydrolysis of this compound generates corrosive HCl. Mitigation strategies include:

- Solvent Selection : Use anhydrous solvents (e.g., THF, dichloromethane) and molecular sieves to absorb moisture.

- Reaction Monitoring : Employ in-situ techniques like FTIR to detect hydrolysis intermediates .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations using software like Gaussian can model reaction pathways. For example:

Q. How can contradictory data on reaction yields be resolved in this compound-mediated phosphorylations?

Contradictions often arise from uncontrolled variables. A systematic approach includes:

- Parameter Screening : Vary temperature, solvent polarity, and stoichiometry using Design of Experiments (DoE) frameworks.

- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., temperature > solvent).

- Reproducibility Checks : Replicate experiments under identical conditions across multiple labs .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

Impurities like residual dipropanol or HCl can skew results. Advanced methods include:

- Chromatography : Use GC-MS with polar columns (e.g., DB-5) and electron-capture detection for halogenated impurities.

- Quantitative NMR (qNMR) : Employ internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify unreacted starting materials .

Methodological Considerations

Q. What experimental designs are optimal for studying the stability of this compound under varying pH conditions?

- pH Titration Studies : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (absorbance at 260 nm for phosphate byproducts).

- Kinetic Modeling : Fit data to pseudo-first-order rate equations to determine pH-dependent degradation constants .

Q. How can researchers validate the reproducibility of this compound synthesis across different laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。